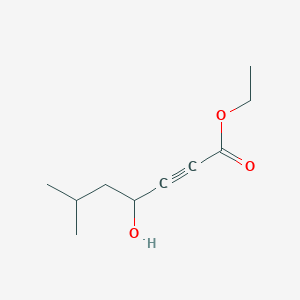

ethyl 4-hydroxy-6-methylhept-2-ynoate

Description

Strategic Importance of α,β-Acetylenic Esters with Remote Hydroxyl Functionalities in Synthetic Pathways

α,β-Acetylenic esters that also contain a hydroxyl group at a distant position in their carbon skeleton are highly prized intermediates in organic synthesis. The strategic value of these compounds lies in the orthogonal reactivity of their distinct functional groups. The electron-deficient carbon-carbon triple bond is susceptible to a wide array of transformations, including nucleophilic addition, reduction, and participation in pericyclic reactions. Simultaneously, the hydroxyl group can be involved in oxidations, substitutions, or act as a directing group or an internal nucleophile, facilitating cyclization reactions.

Overview of Ethyl 4-Hydroxy-6-methylhept-2-ynoate as a Versatile Synthetic Building Block

This compound exemplifies the synthetic potential inherent in γ-hydroxy-α,β-acetylenic esters. Its synthesis can be achieved through the reaction of ethyl propiolate with isovaleraldehyde (B47997). This compound serves as a versatile platform for a variety of chemical transformations, leading to a range of valuable products.

One notable application is in gold-catalyzed tandem alkoxylation/lactonization reactions. This process efficiently converts the linear ester into a more complex heterocyclic structure, specifically a 4-alkoxy-2(5H)-furanone. This transformation highlights the ability of the internal hydroxyl group to participate in intramolecular cyclization, a key strategy in the synthesis of cyclic compounds.

Furthermore, the hydroxyl group can be oxidized to the corresponding ketone, yielding ethyl 6-methyl-4-oxo-2-heptynoate. This keto-ester is also a valuable synthetic intermediate, primed for further functionalization at the newly introduced carbonyl group. The reactivity of the alkyne moiety allows for transformations such as conversion to γ-acetoxy dienoates, which can then participate in reactions like intramolecular Diels-Alder cycloadditions, demonstrating the compound's utility in constructing polycyclic systems. nih.gov

The table below summarizes some key reactions of this compound and related γ-hydroxy-α,β-acetylenic esters.

| Reactant(s) | Reagent(s) | Product Type | Significance |

| This compound, Alcohol | Gold(I) Catalyst | 4-Alkoxy-2(5H)-furanone | Access to complex heterocyclic systems |

| This compound | Chromium(VI) oxide, Sulfuric acid | Ethyl 6-methyl-4-oxo-2-heptynoate | Introduction of a new reactive site |

| γ-Hydroxy-α,β-acetylenic esters | Acetic anhydride, DMAP | γ-Acetoxy dienoate | Precursor for cycloaddition reactions nih.gov |

| γ-Hydroxy-α,β-acetylenic esters | Zeise's dimer | Tetronic Acid | Synthesis of biologically active compounds nih.gov |

| γ-Hydroxy-α,β-acetylenic esters | Aliphatic amines | 4-Amino-2(5H)-furanone | Facile synthesis of optically active heterocycles nih.gov |

Contextualization within Complex Molecule Total Synthesis Research

While specific examples of the direct application of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, the strategic importance of the γ-hydroxy-α,β-acetylenic ester motif is well-established. This structural unit is a key feature in retrosynthetic analysis, providing a reliable route to various cyclic and acyclic systems found in natural products.

The transformations discussed previously, such as the formation of furanones and dienoates, are fundamental steps in the construction of more elaborate molecular frameworks. For instance, the butenolide (furanone) ring system is a common feature in many natural products with diverse biological activities. The ability to generate these structures stereoselectively from acyclic precursors like this compound is a powerful tool for synthetic chemists.

The general class of γ-hydroxy-α,β-unsaturated compounds, which are closely related to and can be derived from γ-hydroxy-α,β-acetylenic esters, are valuable intermediates in the synthesis of various natural products. mdpi.org The functional group array present in these molecules allows for their elaboration into complex targets. Therefore, while a direct named total synthesis employing this compound may not be prominent, its role as a representative of a critically important class of building blocks for complex molecule synthesis is undeniable. The synthetic methodologies developed using this and related compounds are integral to the broader field of natural product total synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

ethyl 4-hydroxy-6-methylhept-2-ynoate |

InChI |

InChI=1S/C10H16O3/c1-4-13-10(12)6-5-9(11)7-8(2)3/h8-9,11H,4,7H2,1-3H3 |

InChI Key |

FZWFTYZQVOACQO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC(CC(C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 4 Hydroxy 6 Methylhept 2 Ynoate

Carbon-Carbon Bond Formation Strategies in the Synthesis of the Ethyl 4-Hydroxy-6-methylhept-2-ynoate Skeleton

The core structure of this compound is assembled through the formation of a crucial carbon-carbon bond between the carbon atom bearing the hydroxyl group (C4) and the adjacent carbon of the ethyl ester moiety (C3). Methodologies for this transformation can be broadly categorized based on the key bond formation and the introduction of the characteristic functional groups.

Propargylation reactions are a powerful class of transformations for installing the propargyl group, which is central to the alkyne functionality of the target molecule. nih.gov These methods involve the reaction of a propargylic or allenic nucleophile with an electrophile, typically a carbonyl compound like isobutyraldehyde (B47883) (2-methylpropanal), which provides the 6-methylheptane backbone.

Zinc-mediated propargylation is a well-established method for the synthesis of homopropargylic alcohols. organic-chemistry.org This approach typically involves the generation of a reactive organozinc intermediate, which then adds to an aldehyde. In the context of synthesizing this compound, the reaction would involve an organozinc reagent derived from a propargyl species reacting with isobutyraldehyde.

The process often utilizes propargyl or allenyl boronates, which undergo a B/Zn exchange with a zinc source like diethylzinc (B1219324) (Et₂Zn) to form a highly reactive allenylzinc intermediate. organic-chemistry.org This intermediate then reacts with the aldehyde, selectively yielding the homopropargylic alcohol after workup. organic-chemistry.orgresearchgate.net The reaction is known for its high regioselectivity. organic-chemistry.org The use of flow chemistry has also been explored for zinc-mediated carboxylations of propargylic halides, which can be adapted for these syntheses. nih.gov

The general mechanism involves the formation of the allenylzinc species, which exists in equilibrium with its propargylzinc isomer. This reagent then adds to the carbonyl group of the aldehyde through a cyclic, six-membered transition state to furnish the desired product with high selectivity. organic-chemistry.org

Table 1: Key Features of Zinc-Mediated Propargylation of Aldehydes

| Feature | Description |

|---|---|

| Zinc Source | Diethylzinc (Et₂Zn), Zinc dust |

| Propargyl Source | Propargyl halides, Allenyl/propargyl boronates |

| Key Intermediate | Allenylzinc/Propargylzinc species |

| Electrophile | Aldehydes (e.g., Isobutyraldehyde) |

| Selectivity | High regioselectivity for the homopropargylic alcohol |

| Catalysis | Can be stoichiometric or catalytic in zinc organic-chemistry.org |

Palladium catalysis offers a versatile and powerful alternative for the formation of C-C bonds in propargylation reactions. researchgate.net These methods typically involve the reaction of a propargylic electrophile, such as a propargylic carbonate or acetate, with a suitable nucleophile in the presence of a palladium(0) catalyst. researchgate.netresearchgate.net

The general catalytic cycle begins with the oxidative addition of a Pd(0) complex to the propargylic substrate, forming a Pd(II) intermediate. This can exist as either a propargylpalladium or an allenylpalladium species. Subsequent nucleophilic attack on this complex, followed by reductive elimination, yields the desired product and regenerates the Pd(0) catalyst. The regioselectivity of the reaction (propargylation vs. allenylation) can often be controlled by the choice of ligands, solvents, and substrates. researchgate.net For the synthesis of this compound, this could involve the coupling of a metallated isobutyl group with an ethyl 4-halobut-2-ynoate derivative.

Condensation reactions, particularly aldol-type and Reformatsky reactions, are cornerstone strategies for constructing β-hydroxy carbonyl compounds, a core feature of the target molecule's γ-hydroxy-α,β-acetylenic ester structure. These reactions create the C3-C4 bond by adding an enolate or enolate equivalent to an aldehyde.

The direct catalytic asymmetric aldol (B89426) reaction represents a highly efficient method for creating chiral hydroxylated structures. nih.gov Dinuclear zinc catalysts, often based on Prophenol ligands, have emerged as powerful tools for promoting these transformations with high enantioselectivity. nih.govscilit.com These catalysts can facilitate aldol-type reactions between various donors and acceptor aldehydes. nih.govacs.org

In a synthesis targeting this compound, a dinuclear zinc catalyst could be employed to mediate the addition of the zinc enolate of ethyl propiolate to isobutyraldehyde. The dinuclear zinc center acts as a chiral Lewis acid, activating the aldehyde carbonyl for nucleophilic attack while simultaneously organizing the enolate and aldehyde in the transition state to control the stereochemical outcome. nih.gov This methodology is noted for its ability to generate syn-1,2-diols with high diastereoselectivity and enantioselectivity. nih.gov

Table 2: Representative Data for Dinuclear Zinc-Catalyzed Aldol Reactions

| Aldehyde Substrate | Catalyst System | Diastereoselectivity (syn:anti) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Aryl Aldehydes | Dinuclear Zn-Prophenol | >95:5 | >90% |

| α,β-Unsaturated Aldehydes | Dinuclear Zn-Prophenol | >95:5 | >90% |

| Aliphatic Aldehydes | Dinuclear Zn-Prophenol | Variable | High |

Data derived from general findings in dinuclear zinc-catalyzed aldol additions to illustrate typical performance. nih.gov

The Reformatsky reaction is a classic and highly effective method for synthesizing β-hydroxy esters. wikipedia.orgresearchgate.net It involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. libretexts.orgbyjus.com The key step is the oxidative insertion of zinc into the carbon-halogen bond of the ester to form an organozinc reagent, known as a Reformatsky enolate. wikipedia.orglibretexts.org

To synthesize this compound, a propargylogous variant of the Reformatsky reaction would be employed. This involves reacting isobutyraldehyde with a zinc reagent generated from an activated propiolate ester, such as ethyl 4-bromobut-2-ynoate. The zinc enolate adds to the carbonyl group of isobutyraldehyde, and subsequent acidic workup yields the target γ-hydroxy-α,β-acetylenic ester. libretexts.orgresearchgate.net

The mechanism proceeds through the formation of a zinc enolate, which is less reactive and less basic than corresponding lithium or Grignard reagents, preventing side reactions like self-condensation or deprotonation. wikipedia.orgorganic-chemistry.org The reaction typically proceeds via a six-membered, chair-like transition state where the zinc coordinates to the carbonyl oxygen of the aldehyde, leading to the formation of the new carbon-carbon bond. libretexts.org Variations of the reaction have been developed using other metals such as indium, samarium, and iron. wikipedia.orgorganic-chemistry.orgnih.gov

Wittig Olefination Protocols for Alkyne Precursors

The Wittig reaction and its modifications are powerful tools for the formation of carbon-carbon double bonds and can be adapted for the synthesis of alkyne precursors. wikipedia.orgbyjus.comlibretexts.orgmasterorganicchemistry.com A particularly relevant method for generating the terminal alkyne necessary for the backbone of this compound is the Corey-Fuchs reaction. organic-chemistry.orgwikipedia.orgsynarchive.comtcichemicals.comjk-sci.com

The Corey-Fuchs reaction transforms an aldehyde into a terminal alkyne in a two-step sequence. tcichemicals.com The first step involves the reaction of an aldehyde with a phosphonium (B103445) ylide generated in situ from triphenylphosphine (B44618) and carbon tetrabromide to yield a 1,1-dibromoalkene. wikipedia.org In the second step, treatment of the dibromoalkene with a strong base, such as n-butyllithium, induces elimination of two equivalents of hydrogen bromide to furnish the terminal alkyne. jk-sci.com

For the synthesis of an alkyne precursor to this compound, a suitable starting aldehyde would be 4-methylpentanal. The reaction sequence is illustrated below:

Step 1: Formation of the 1,1-dibromoalkene

4-methylpentanal is treated with carbon tetrabromide and triphenylphosphine to form 1,1-dibromo-4-methyl-1-pentene.

Step 2: Formation of the terminal alkyne

The resulting 1,1-dibromo-4-methyl-1-pentene is then reacted with two equivalents of n-butyllithium to produce 4-methyl-1-pentyne (B1581292).

A general representation of the Corey-Fuchs reaction is provided in the table below.

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | Aldehyde (R-CHO) | CBr4, PPh3 | 1,1-Dibromoalkene (R-CH=CBr2) |

| 2 | 1,1-Dibromoalkene | 2 eq. n-BuLi | Terminal Alkyne (R-C≡CH) |

This terminal alkyne, 4-methyl-1-pentyne, serves as a crucial building block for subsequent chain elongation.

Grignard Reagent Applications in Chain Elongation

Grignard reagents are instrumental in forming carbon-carbon bonds and are particularly effective for chain elongation. masterorganicchemistry.com In the synthesis of this compound, a Grignard reagent derived from the previously synthesized terminal alkyne can be reacted with an appropriate electrophile to extend the carbon chain and introduce the hydroxyl group at the correct position.

The terminal alkyne, 4-methyl-1-pentyne, can be converted into its corresponding Grignard reagent by reaction with a Grignard reagent such as ethylmagnesium bromide. This results in the formation of (4-methylpent-1-yn-1-yl)magnesium bromide. This acetylenic Grignard reagent can then undergo a nucleophilic addition to an aldehyde, such as acetaldehyde, to yield the desired secondary alcohol upon acidic workup.

The reaction proceeds as follows:

Formation of the Acetylenic Grignard Reagent: 4-methyl-1-pentyne reacts with ethylmagnesium bromide to form (4-methylpent-1-yn-1-yl)magnesium bromide.

Nucleophilic Addition to an Aldehyde: The acetylenic Grignard reagent is then added to acetaldehyde.

Acidic Workup: The reaction mixture is treated with a dilute acid to protonate the alkoxide and yield 6-methylhept-2-yn-4-ol.

This sequence effectively elongates the carbon chain and introduces the hydroxyl group at the C-4 position. The table below summarizes the key transformations in this Grignard-based chain elongation.

| Step | Starting Material | Reagent(s) | Product |

| 1 | 4-methyl-1-pentyne | Ethylmagnesium bromide | (4-methylpent-1-yn-1-yl)magnesium bromide |

| 2 | (4-methylpent-1-yn-1-yl)magnesium bromide | 1. Acetaldehyde2. H3O+ | 6-methylhept-2-yn-4-ol |

Esterification and Transesterification Techniques for Ethyl Ester Formation

The final step in the synthesis of the target molecule is the formation of the ethyl ester. This can be achieved through several reliable esterification methods.

Acid-Catalyzed Esterification Approaches

The Fischer esterification is a classic and widely used method for the formation of esters from carboxylic acids and alcohols in the presence of an acid catalyst. masterorganicchemistry.comyoutube.comkhanacademy.org This method can be applied to the synthesis of this compound from 4-hydroxy-6-methylhept-2-ynoic acid and ethanol, using a strong acid catalyst such as sulfuric acid or hydrochloric acid.

The reaction is an equilibrium process, and to drive the reaction towards the formation of the ester, an excess of the alcohol (ethanol) is typically used. The mechanism involves protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack by the alcohol, and subsequent elimination of water.

| Reactants | Catalyst | Product |

| 4-hydroxy-6-methylhept-2-ynoic acid, Ethanol | H2SO4 (catalytic) | This compound, Water |

Activated Ester Methods in Synthesis

Activated ester methods provide an alternative to direct acid-catalyzed esterification, often proceeding under milder conditions. One such approach involves the conversion of the carboxylic acid into a more reactive derivative, an "active ester," which then readily reacts with the alcohol. A common method for creating active esters involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This is known as the Steglich esterification. nih.govorganic-chemistry.orgwikipedia.orgresearchgate.net

In this method, DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium salt, which is subsequently attacked by the alcohol to form the ester.

Carbodiimide-Mediated Esterification

Carbodiimide-mediated esterification, particularly the Steglich esterification, is a highly effective method for forming esters, especially when dealing with sensitive substrates. nih.govorganic-chemistry.orgwikipedia.orgresearchgate.netresearchgate.netresearchgate.netorgsyn.org The use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP), facilitates the reaction between a carboxylic acid and an alcohol under mild, neutral conditions.

The key steps in the mechanism of Steglich esterification are outlined below:

| Step | Description |

| 1 | The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. |

| 2 | The catalyst, DMAP, attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate. |

| 3 | The alcohol (ethanol) then reacts with the N-acylpyridinium intermediate to form the desired ester. |

| 4 | The byproduct, dicyclohexylurea (DCU), is formed from DCC and is typically insoluble in most organic solvents, facilitating its removal by filtration. |

This method is advantageous as it avoids the harsh acidic conditions of the Fischer esterification and the need for high temperatures.

Catalytic Protocols for the Preparation of this compound and its Intermediates

Various catalytic protocols can be employed throughout the synthesis of this compound and its precursors to enhance efficiency and selectivity.

In the context of forming the key C-C bonds, transition metal catalysis offers powerful alternatives. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be envisioned for the formation of the alkyne moiety, though the Grignard approach is often more direct for this specific target. mdpi.com

For the introduction of the hydroxyl group, catalytic asymmetric synthesis of propargyl alcohols is a well-developed field. nih.govorganic-chemistry.orgmdpi.com Chiral catalysts can be used in the addition of terminal alkynes to aldehydes to produce enantiomerically enriched secondary alcohols. For example, zinc triflate in the presence of a chiral ligand like (+)-N-methylephedrine can catalyze the enantioselective addition of a terminal alkyne to an aldehyde. organic-chemistry.org

In the esterification step, aside from traditional acid catalysis, various other catalysts can be employed. Lewis acids, for example, can also promote esterification. Furthermore, enzymatic catalysis presents a green and highly selective alternative for ester formation. Lipases are commonly used enzymes that can catalyze esterification under mild conditions, often with high chemo- and enantioselectivity.

Recent research has also explored the catalytic synthesis of related α-hydroxy-γ-lactones from alcohols and α,β-unsaturated esters, which highlights the ongoing development of catalytic methods for constructing similar structural motifs. rsc.org The direct catalytic hydroxylation of phosphonate (B1237965) compounds to synthesize quaternary α-hydroxy phosphonates also demonstrates the power of modern catalytic methods in forming C-O bonds adjacent to activating groups. rsc.org

The table below provides a summary of potential catalytic approaches for key steps in the synthesis.

| Synthetic Step | Catalytic Protocol | Catalyst Example |

| Alkyne Synthesis | Corey-Fuchs Reaction | Not truly catalytic, but a standard protocol. |

| Chain Elongation/Hydroxylation | Asymmetric Alkynylation | Zn(OTf)2 / (+)-N-methylephedrine |

| Esterification | Fischer Esterification | H2SO4 |

| Esterification | Steglich Esterification | DMAP |

| Esterification | Enzymatic Esterification | Lipase |

Transition Metal Catalysis (e.g., Gold, Palladium, Copper)

Transition metals are potent catalysts for the formation of carbon-carbon bonds, and their application in the synthesis of propargylic alcohols is well-established. Gold, palladium, and copper catalysts, in particular, offer unique reactivities in the activation of alkynes and carbonyl compounds.

Gold Catalysis: Gold catalysts, typically in the +1 oxidation state, are powerful π-acids that readily activate carbon-carbon triple bonds towards nucleophilic attack. In the context of synthesizing this compound, a gold catalyst could activate ethyl propiolate, facilitating its addition to isovaleraldehyde (B47997). While specific examples for this exact transformation are not prevalent in the literature, the general mechanism would involve the coordination of the gold catalyst to the alkyne, increasing its electrophilicity and promoting the nucleophilic attack of the aldehyde oxygen, followed by rearrangement to the desired propargylic alcohol. The efficiency of such gold-catalyzed reactions is often high, proceeding under mild conditions.

Palladium Catalysis: Palladium catalysts are versatile tools in organic synthesis, renowned for their role in cross-coupling reactions. While less common for the direct addition of terminal alkynes to aldehydes, palladium catalysis can be employed in alternative synthetic routes. For instance, a palladium-catalyzed process could involve the coupling of a suitable organometallic reagent derived from isovaleraldehyde with a protected form of ethyl 4-hydroxy-2-ynoate.

Copper Catalysis: Copper-catalyzed additions of terminal alkynes to aldehydes are a well-established method for the synthesis of propargylic alcohols. This reaction, often referred to as the A³ coupling (aldehyde-alkyne-amine), typically involves the in situ formation of a copper acetylide, which then acts as the nucleophile. In the synthesis of this compound, a copper(I) salt would react with ethyl propiolate to form the corresponding copper acetylide. This species would then add to isovaleraldehyde to yield the target molecule. The use of chiral ligands can render this process enantioselective.

| Catalyst Type | General Reaction Conditions | Typical Yields | Notes |

| Gold(I) complexes | Mild conditions, often at room temperature | Good to excellent | Highly effective for alkyne activation |

| Palladium(0/II) complexes | Varies with the specific cross-coupling reaction | Good to excellent | Versatile for various C-C bond formations |

| Copper(I) salts | Often with a base and/or amine co-catalyst | Good to excellent | Widely used for alkyne-aldehyde additions |

Organocatalysis in Stereoselective Synthesis

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive metals. In the synthesis of chiral propargylic alcohols like this compound, organocatalysts can provide high levels of enantioselectivity.

A prominent approach involves the use of chiral prolinol derivatives in the presence of a dialkylzinc reagent. In this methodology, the organocatalyst and the dialkylzinc form a chiral complex that facilitates the enantioselective addition of the alkyne to the aldehyde. For the synthesis of this compound, this would involve the reaction of ethyl propiolate with isovaleraldehyde in the presence of a catalyst system such as (S)-diphenylprolinol and diethylzinc. The reaction proceeds with high enantiomeric excess (ee), typically greater than 90%. rsc.org

The proposed catalytic cycle involves the formation of a chiral zinc-prolinolate complex. This complex coordinates with both the ethyl propiolate, forming a zinc acetylide, and the isovaleraldehyde, activating it towards nucleophilic attack. The facial selectivity of the addition is controlled by the chiral environment of the catalyst.

| Organocatalyst | Co-catalyst/Reagent | Typical Solvent | Typical ee (%) |

| Chiral prolinol derivatives | Dialkylzinc (e.g., Et₂Zn) | Toluene, Hexane | >90 |

| Cinchona alkaloids | - | Varies | Moderate to high |

| Chiral amino acids | - | Aqueous media | Good |

Functional Group Interconversions in Precursor Synthesis

The synthesis of this compound can also be approached through the transformation of functional groups in suitable precursor molecules. Key strategies include the reduction of carbonyl precursors and the use of protecting groups.

Reduction of Carbonyl Precursors (e.g., Noyori Reduction)

An alternative route to chiral propargylic alcohols is the asymmetric reduction of the corresponding propargylic ketone. In the case of this compound, the precursor would be ethyl 4-oxo-6-methylhept-2-ynoate. The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones to alcohols. harvard.eduwikipedia.org

This reaction employs a ruthenium catalyst bearing a chiral phosphine (B1218219) ligand, such as BINAP, and a chiral diamine ligand. The hydrogenation of the γ-keto-α,β-acetylenic ester would proceed with high enantioselectivity to furnish the desired (R)- or (S)-ethyl 4-hydroxy-6-methylhept-2-ynoate, depending on the chirality of the catalyst used. The reaction is typically carried out under a hydrogen atmosphere and in the presence of a base. harvard.edu

| Catalyst System | Substrate | Product Configuration | Typical ee (%) |

| Ru(II)-(S)-BINAP-(S,S)-DPEN | Ethyl 4-oxo-6-methylhept-2-ynoate | (S)-alcohol | >95 |

| Ru(II)-(R)-BINAP-(R,R)-DPEN | Ethyl 4-oxo-6-methylhept-2-ynoate | (R)-alcohol | >95 |

Protection and Deprotection Strategies for Hydroxyl and Ester Groups

In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent them from undergoing unwanted reactions. For the synthesis of this compound and its elaboration into more complex molecules, the hydroxyl and ester groups may require protection.

Hydroxyl Group Protection: The secondary hydroxyl group in this compound can be protected with a variety of protecting groups. A common choice is a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ether. These groups are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. Silyl ethers are robust to many reaction conditions but can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Ester Group Protection: The ethyl ester functionality is generally stable under neutral and mildly acidic or basic conditions. However, if harsher conditions are required that could lead to its hydrolysis or transesterification, it can be converted to a more robust protecting group. Alternatively, if the free carboxylic acid is desired, the ethyl ester can be readily hydrolyzed under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water.

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

| Hydroxyl | TBS (tert-butyldimethylsilyl) | TBSCl, Imidazole, DMF | TBAF, THF |

| Hydroxyl | TIPS (triisopropylsilyl) | TIPSCl, Imidazole, DMF | TBAF, THF |

| Ester (as carboxylic acid) | Benzyl (Bn) | Benzyl alcohol, acid catalyst | H₂, Pd/C |

| Ester (hydrolysis) | - | LiOH, THF/H₂O | - |

Stereoselective Synthesis of Ethyl 4 Hydroxy 6 Methylhept 2 Ynoate

Enantioselective Approaches to the Chiral Center at C4

The creation of the chiral center at the C4 position of ethyl 4-hydroxy-6-methylhept-2-ynoate with a specific enantiomeric configuration is a key challenge. The primary strategy for achieving this is the asymmetric addition of an alkynyl nucleophile, derived from ethyl propiolate, to the prochiral isovaleraldehyde (B47997). Two main strategies have proven effective in this regard: the use of asymmetric catalysis with chiral ligands and the application of chiral auxiliaries to direct the stereochemical outcome.

Asymmetric Catalysis with Chiral Ligands (e.g., ProPhenol)

Asymmetric catalysis represents an elegant and atom-economical approach to enantioselective synthesis. In the context of forming the C4 stereocenter of this compound, the use of chiral ligands to modulate the reactivity of a metal catalyst is a powerful tool. One of the most successful classes of ligands for the asymmetric alkynylation of aldehydes is the ProPhenol family of ligands.

The Zn-ProPhenol catalyzed alkynylation of aldehydes provides a reliable method for accessing chiral propargylic alcohols with high enantioselectivity. nih.gov This transformation has been successfully applied in the synthesis of numerous complex natural products. The mechanism of the ProPhenol-catalyzed alkyne addition is believed to involve the formation of a dinuclear zinc complex. This complex functions as a bifunctional catalyst, with one zinc center acting as a Lewis acid to activate the aldehyde, while the other zinc center, coordinated to the deprotonated alkyne, delivers the nucleophile in a stereocontrolled manner.

For the synthesis of this compound, this would involve the reaction of isovaleraldehyde with the zinc acetylide of ethyl propiolate in the presence of a chiral ProPhenol ligand and a zinc source, typically diethylzinc (B1219324) (Et₂Zn). The chiral environment created by the ProPhenol ligand directs the addition of the alkynyl group to one of the enantiotopic faces of the aldehyde, leading to the formation of the desired enantiomer of the product.

Table 1: Representative Data for ProPhenol-Catalyzed Asymmetric Alkynylation of Aldehydes

| Aldehyde | Alkyne | Chiral Ligand | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Benzaldehyde | Phenylacetylene | (S)-ProPhenol | Et₂Zn | Toluene | 0 | 95 | 98 |

| Cyclohexanecarboxaldehyde | Trimethylsilylacetylene | (R)-ProPhenol | Et₂Zn | Toluene | 0 | 92 | 96 |

| Isovaleraldehyde | Ethyl propiolate | (S)-ProPhenol | Et₂Zn | Toluene | 0 | Expected High | Expected High |

Note: The data for isovaleraldehyde and ethyl propiolate is a representative expectation based on the high efficiency of the ProPhenol-catalyzed reaction with other aliphatic aldehydes and alkynes.

Chiral Auxiliaries in Diastereoselective Control

An alternative and well-established strategy for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be attached to either the aldehyde or the alkyne component. A common approach involves the use of chiral auxiliaries derived from amino alcohols, such as pseudoephedrine or oxazolidinones. wikipedia.orgsigmaaldrich.com For instance, an α,β-alkynyl imide derived from ethyl propiolate and a chiral auxiliary like (1R,2R)-pseudoephedrine could be employed. The addition of this chiral nucleophile to isovaleraldehyde would proceed with high diastereoselectivity, dictated by the steric and electronic properties of the auxiliary. Subsequent cleavage of the auxiliary would then yield the enantiomerically enriched this compound.

Another strategy involves attaching a chiral auxiliary to the aldehyde component. For example, an α-chiral aldehyde bearing a removable chiral auxiliary can direct the addition of an achiral alkynyl nucleophile. The stereochemical bias is induced by the pre-existing stereocenter of the auxiliary.

Table 2: Common Chiral Auxiliaries and Their Application in Asymmetric Synthesis

| Chiral Auxiliary | Class | Typical Application |

| (1R,2R)-Pseudoephedrine | Amino alcohol | Asymmetric alkylation, aldol (B89426) reactions |

| Evans Oxazolidinones | Oxazolidinone | Asymmetric aldol reactions, alkylation |

| Camphorsultam | Sultam | Asymmetric Diels-Alder, aldol reactions |

Diastereoselective Control in Forming the this compound Skeleton

When a molecule already contains one or more stereocenters, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective control is therefore crucial in the synthesis of complex molecules with multiple stereocenters. In the synthesis of this compound, if a chiral starting material is used, controlling the diastereoselectivity of the key bond-forming step is essential.

Substrate-Controlled Diastereoselectivity

Substrate-controlled diastereoselectivity relies on the influence of existing stereocenters within the substrate to direct the approach of a reagent. In the synthesis of the this compound skeleton, this would typically involve the reaction of a chiral aldehyde with an alkynyl nucleophile. The stereochemical outcome is often rationalized using predictive models such as the Felkin-Anh and Cram chelation models.

The Felkin-Anh model predicts the stereochemical outcome of nucleophilic addition to a chiral aldehyde by considering the steric hindrance of the substituents on the α-carbon. The largest group is oriented anti-periplanar to the incoming nucleophile to minimize steric interactions. In contrast, the Cram chelation model applies when a chelating group (e.g., an alkoxy group) is present on the α-carbon. The metal cation of the nucleophilic reagent can coordinate to both the carbonyl oxygen and the chelating group, forming a rigid cyclic transition state that directs the nucleophile to attack from a specific face.

For a precursor to this compound, if the isovaleraldehyde component were substituted with a chiral center at the α-position, the diastereoselectivity of the alkyne addition would be governed by these principles. The choice of protecting group for a hydroxyl substituent, for instance, could switch the control from Felkin-Anh (non-chelating, bulky protecting group) to Cram chelation (chelating, smaller protecting group).

Reagent-Controlled Diastereoselectivity

In reagent-controlled diastereoselectivity, the stereochemical outcome is determined by the chirality of a reagent or catalyst, rather than by the substrate. This approach is particularly useful when the inherent diastereoselectivity of the substrate is low or favors the undesired diastereomer.

For the synthesis of this compound, a chiral Lewis acid could be used to coordinate to the isovaleraldehyde, creating a chiral environment that directs the attack of the achiral ethyl propiolate nucleophile. Alternatively, a chiral base could be used to deprotonate the ethyl propiolate, forming a chiral alkynylide that then reacts with the achiral aldehyde with high diastereoselectivity.

A well-documented example of reagent-controlled addition of alkynes to aldehydes involves the use of zinc triflate (Zn(OTf)₂) in combination with a chiral ligand such as (+)-N-methylephedrine. organic-chemistry.org This catalytic system has been shown to be highly effective in promoting the enantioselective addition of a variety of terminal alkynes to aldehydes, affording propargylic alcohols in high yields and enantioselectivities. organic-chemistry.org This method offers a practical and operationally simple route to chiral propargylic alcohols.

Table 3: Comparison of Substrate- vs. Reagent-Controlled Diastereoselectivity

| Control Element | Description | Key Factors |

| Substrate-Controlled | Stereochemistry is directed by existing chiral centers in the substrate. | Steric and electronic properties of substituents, presence of chelating groups, Felkin-Anh vs. Cram chelation models. |

| Reagent-Controlled | Stereochemistry is directed by a chiral reagent, catalyst, or ligand. | Structure of the chiral catalyst/ligand, nature of the metal center, reaction conditions. |

Chemical Transformations and Reactivity Studies of Ethyl 4 Hydroxy 6 Methylhept 2 Ynoate

Reactions of the Alkyne Moiety

The terminal triple bond in ethyl 4-hydroxy-6-methylhept-2-ynoate is a key site for carbon-carbon and carbon-heteroatom bond formation. This section explores addition, cyclization, and cross-coupling reactions at this functionality.

Addition Reactions to the Triple Bond (e.g., Hydroalkoxylation)

The electron-rich triple bond of this compound is susceptible to attack by various electrophiles and nucleophiles. While specific studies on the hydroalkoxylation of this exact compound are not extensively documented, analogous reactions with δ-hydroxy-α,β-alkynyl esters are well-established, typically proceeding via activation of the alkyne with a transition metal catalyst, such as gold or copper.

In a representative gold-catalyzed intramolecular hydroalkoxylation, a similar hydroxyallenic ester undergoes a 5-endo cyclization to yield a substituted 2,5-dihydrofuran. organic-chemistry.orgnih.gov This suggests that under similar catalytic conditions, this compound could potentially cyclize to form a five-membered oxygen-containing heterocycle. The reaction is typically carried out in the presence of a gold(I) catalyst, such as Ph₃PAuCl, and a silver salt co-catalyst in a non-polar solvent.

| Catalyst System | Product Type | General Yields |

| Ph₃PAuCl / AgOTf | 2,5-Dihydrofurans | Good to Excellent |

| Copper Catalysts | 2,5-Dihydrofurans | Good to Excellent |

Cyclization Reactions Involving the Alkyne and Hydroxyl Groups

The proximate hydroxyl and alkyne groups in this compound make it an ideal substrate for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic compounds such as furans. Gold and palladium catalysts are particularly effective in promoting such transformations.

For instance, gold-catalyzed cycloisomerization of related alk-4-yn-1-ones can lead to either substituted furans or 4H-pyrans, depending on the substitution pattern. nih.gov In the case of this compound, a 5-exo-dig cyclization would be expected to yield a furan derivative. Similarly, palladium-catalyzed cyclizations of molecules containing both a hydroxyl and an alkyne moiety are known to proceed efficiently. nih.gov The reaction conditions for these cyclizations are generally mild, often occurring at room temperature.

| Catalyst | Product Type | Reaction Mode |

| Gold(I) complexes | Furans | 5-exo-dig cycloisomerization |

| Palladium(II) complexes | Furans or other heterocycles | Varies with conditions |

Furthermore, a tandem Sonogashira coupling followed by a gold(I)- or palladium(II)-catalyzed cyclization-aromatization of terminal propargylic alcohols with (Z)-3-iodoalk-2-en-1-ols has been shown to produce polysubstituted furans. nih.gov This methodology highlights the potential of the terminal alkyne in this compound to participate in sequential reactions to build complex molecular architectures.

Cross-Coupling Reactions at the Alkyne Terminus

The terminal alkyne of this compound is a suitable partner for cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

| Coupling Partner | Catalyst System | Product |

| Aryl Halide | Pd(PPh₃)₂Cl₂ / CuI | Aryl-substituted alkyne |

| Vinyl Halide | Pd(PPh₃)₂Cl₂ / CuI | Enyne |

Reactions at the Secondary Hydroxyl Functionality

The secondary hydroxyl group in this compound offers another point of chemical modification, including oxidation to a ketone and derivatization for further synthetic transformations.

Oxidation Reactions

The secondary alcohol can be oxidized to the corresponding ketone, ethyl 4-oxo-6-methylhept-2-ynoate. Several mild and selective oxidation methods are available for this transformation, which is crucial to avoid side reactions with the sensitive alkyne moiety.

Commonly employed reagents for the oxidation of propargylic alcohols include the Dess-Martin periodinane (DMP) and the Swern oxidation protocol. The Dess-Martin oxidation is known for its mild reaction conditions (room temperature, neutral pH) and high chemoselectivity, tolerating sensitive functional groups like alkynes. wikipedia.orgwikipedia.orgorganic-chemistry.orgchemistrysteps.com The Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures, is also a very mild and effective method for this purpose. wikipedia.orgorganic-chemistry.orgyoutube.commissouri.eduorganicchemistrytutor.com

| Reagent | Conditions | Typical Yields |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | High |

| Oxalyl chloride, DMSO, Et₃N (Swern) | CH₂Cl₂, -78 °C to room temperature | High |

Derivatization for Chain Elongation

The secondary hydroxyl group can serve as a handle for chain elongation through various derivatization strategies. One of the most prominent methods is the Mitsunobu reaction, which allows for the conversion of the alcohol into a variety of other functional groups with inversion of stereochemistry. nih.govorganic-chemistry.orgorganic-synthesis.comwikipedia.orgnih.gov By using a suitable carbon nucleophile, a new carbon-carbon bond can be formed at this position.

For instance, the alcohol can be reacted with a pronucleophile under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) to introduce a new carbon-containing substituent. This reaction is known to be effective for secondary alcohols and is compatible with a wide range of functional groups.

Another strategy for chain elongation involves the conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with a carbon nucleophile. Alternatively, after oxidation to the ketone, a Wittig reaction can be employed to introduce a new carbon-carbon double bond, which can be further elaborated. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org

Reactivity of the Ester Group

The ester functional group in this compound is a key site for chemical transformations, allowing for its conversion into a variety of other functional groups. The reactivity of this group is primarily centered around nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the ethoxy group. The primary transformations involving the ester moiety are hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Pathways

Hydrolysis

Hydrolysis of the ethyl ester in this compound involves the cleavage of the ester bond to yield 4-hydroxy-6-methylhept-2-ynoic acid and ethanol. This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.orgchemguide.co.uklumenlearning.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.uklibretexts.org The equilibrium nature of the reaction means that to drive it towards completion, a large excess of water is required. libretexts.orgchemguide.co.uklibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred as the reaction is irreversible. libretexts.orgchemistrysteps.com The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction produces the corresponding carboxylate salt and ethanol. libretexts.orglumenlearning.comyoutube.com The irreversibility is due to the final deprotonation of the carboxylic acid by the base to form a carboxylate anion, which is resistant to nucleophilic attack by the departing alkoxide. chemistrysteps.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

Transesterification

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is also typically catalyzed by either an acid or a base. The general reaction involves heating the ester with an excess of a different alcohol in the presence of a catalyst.

For example, the transesterification of this compound with methanol would yield mthis compound and ethanol. To ensure a high yield of the desired methyl ester, an excess of methanol is used to shift the equilibrium towards the products.

| Reaction | Reagents and Conditions | Products | Key Features |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, heat | 4-hydroxy-6-methylhept-2-ynoic acid + Ethanol | Reversible; requires excess water |

| Base-Catalyzed Hydrolysis | NaOH(aq) or KOH(aq), heat | Sodium or Potassium 4-hydroxy-6-methylhept-2-ynoate + Ethanol | Irreversible; yields carboxylate salt |

| Transesterification | R'OH, Acid or Base catalyst, heat | 4-hydroxy-6-methylhept-2-ynoate (OR' ester) + Ethanol | Reversible; requires excess of the new alcohol |

Reduction to Aldehydes or Alcohols

The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohols

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. adichemistry.comcommonorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. harvard.educhemguide.co.uk In this case, the reduction of this compound would yield 6-methylhept-2-yne-1,4-diol. It is important to note that LiAlH₄ is a powerful and non-selective reducing agent that will also reduce other functional groups like aldehydes, ketones, and carboxylic acids. adichemistry.comharvard.edu

Lithium borohydride (LiBH₄) is a milder reducing agent than LiAlH₄ but is still capable of reducing esters to alcohols. commonorganicchemistry.comharvard.edu Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters. commonorganicchemistry.comlibretexts.orgyoutube.com

Reduction to Aldehydes

The partial reduction of an ester to an aldehyde requires a less reactive, sterically hindered reducing agent. masterorganicchemistry.com Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation. commonorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out at low temperatures (-78 °C) in a non-polar solvent like toluene or hexane. masterorganicchemistry.comrsc.org Careful control of the stoichiometry (one equivalent of DIBAL-H) and temperature is crucial to prevent over-reduction to the primary alcohol. masterorganicchemistry.com The reduction of this compound with DIBAL-H under these conditions would yield 4-hydroxy-6-methylhept-2-ynal.

| Reducing Agent | Product | Typical Reaction Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 6-methylhept-2-yne-1,4-diol | 1. LiAlH₄, anhydrous ether (e.g., THF) 2. H₃O⁺ workup | Powerful, non-selective reducing agent. |

| Diisobutylaluminum Hydride (DIBAL-H) | 4-hydroxy-6-methylhept-2-ynal | 1. DIBAL-H (1 equiv.), Toluene or Hexane, -78 °C 2. H₂O or mild acid workup | Requires low temperature and careful stoichiometric control to prevent over-reduction. |

Applications of Ethyl 4 Hydroxy 6 Methylhept 2 Ynoate As a Key Synthetic Intermediate

Strategic Use in Total Synthesis of Complex Natural Products

A notable application of a close analog, (R)-methyl 4-hydroxy-6-methylhept-2-ynoate, is in the total synthesis of (–)-Ushikulide A. googleapis.com Ushikulide A is a macrolide with a spiroketal structure that has demonstrated potent immunosuppressant activity. googleapis.com In the synthesis of this complex natural product, the methyl ester analog of the title compound serves as a crucial starting material.

The synthesis begins with an enantioselective alkynylation reaction. Isovaleraldehyde (B47997) is reacted with methyl propiolate in the presence of dimethyl zinc and a chiral catalyst, (S,S)-ProPhenol. This reaction establishes the chiral center at the hydroxyl-bearing carbon, yielding (R)-mthis compound with high enantiomeric excess. googleapis.com This intermediate contains the necessary carbon framework and functional groups for further elaboration into the larger structure of Ushikulide A.

Key Reaction Parameters for the Synthesis of the Ushikulide A Precursor

| Reactant 1 | Reactant 2 | Catalyst | Reagent | Product |

| Isovaleraldehyde | Methyl propiolate | (S,S)-ProPhenol | Dimethyl zinc | (R)-mthis compound |

The successful incorporation of this intermediate underscores its value in providing a stereochemically defined fragment for the assembly of complex natural products.

Based on available scientific literature, there is no specific information on the use of this compound in the following applications:

Contribution to the Synthesis of Biologically Active Analogs

While the structural features of this compound suggest its potential as a versatile intermediate in various synthetic contexts, further research is required to establish its role in these specific areas.

Retrosynthetic Analysis Involving Ethyl 4 Hydroxy 6 Methylhept 2 Ynoate

Key Disconnections Leading to Ethyl 4-Hydroxy-6-methylhept-2-ynoate Precursors

The structure of this compound contains three key functional groups: an ester, a secondary alcohol, and an internal alkyne. The retrosynthetic analysis, therefore, focuses on disconnecting the carbon framework in proximity to these functional groups to simplify the molecule into logical precursors.

The most logical C-C bond disconnection in this compound is at the C3-C4 bond, which is adjacent to the alkyne and alpha to the hydroxyl group. This disconnection is strategic because it breaks the molecule into two simpler fragments and corresponds to a reliable forward reaction: the addition of an acetylide to a carbonyl compound. slideshare.netopenochem.org This approach simplifies the complex target into more manageable building blocks.

Another key disconnection is at the C1-C2 ester linkage. This is a one-group C-X disconnection that simplifies the ester functionality into a carboxylic acid (or its derivative) and an alcohol, which are common and reliable reactions in organic synthesis. slideshare.net

A visual representation of these primary disconnections is shown below:

| Disconnection Point | Resulting Fragments (Precursors) | Forward Reaction Type |

| C3 – C4 Bond | Isovaleraldehyde (B47997) and Ethyl propiolate | Nucleophilic addition of an acetylide to an aldehyde |

| C1 – C2 (Ester) | 4-Hydroxy-6-methylhept-2-ynoic acid and Ethanol | Esterification |

Following the disconnections, the next step is to identify the idealized fragments, or "synthons," and their corresponding real-world chemical equivalents, known as "synthetic equivalents." lkouniv.ac.in

For the primary C3-C4 disconnection, the following synthons are generated:

Synthon 1: An acetylide anion at C3. This is a nucleophilic synthon.

Synthon 2: A carbocation (or an electrophilic carbon) at C4, stabilized by the hydroxyl group's oxygen.

The corresponding synthetic equivalents for these synthons are readily available or easily prepared chemicals:

| Synthon | Description | Synthetic Equivalent |

| C3 Acetylide Anion | Nucleophilic alkyne | Ethyl propiolate (or its corresponding acetylide) |

| C4 Electrophilic Carbon | Aldehyde | Isovaleraldehyde (3-methylbutanal) |

The reaction between the acetylide derived from ethyl propiolate and isovaleraldehyde would form the carbon skeleton of the target molecule in the forward synthesis.

Strategic Functional Group Interconversions in Retrosynthetic Pathways

Functional group interconversion (FGI) is a key strategy in retrosynthesis used to convert one functional group into another to facilitate a disconnection or to prepare for a subsequent reaction. lkouniv.ac.inkccollege.ac.in In the retrosynthesis of this compound, FGI can be employed to simplify the starting materials further.

For instance, the precursor isovaleraldehyde can be retrosynthetically derived from isovaleric acid or isobutyl alcohol through FGI. An oxidation of isobutyl alcohol would yield isovaleraldehyde, while a reduction of isovaleric acid or its derivative would also lead to the aldehyde. This provides flexibility in the choice of starting materials based on availability and cost.

| Target Functional Group | Precursor Functional Group | FGI Transformation |

| Aldehyde (in Isovaleraldehyde) | Primary Alcohol (Isobutyl alcohol) | Oxidation |

| Aldehyde (in Isovaleraldehyde) | Carboxylic Acid (Isovaleric acid) | Reduction |

Convergent and Linear Retrosynthetic Strategies

When designing a synthesis, chemists can choose between a linear or a convergent approach. libretexts.org

For this compound, a convergent strategy is highly advantageous. The synthesis can be designed in two main branches:

Branch A: Preparation of the ethyl propiolate fragment.

Branch B: Preparation of the isovaleraldehyde fragment.

Advanced Spectroscopic and Chromatographic Techniques for Research on Ethyl 4 Hydroxy 6 Methylhept 2 Ynoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of ethyl 4-hydroxy-6-methylhept-2-ynoate, providing insights into its atomic connectivity and stereochemistry.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in tracking the synthesis of this compound. By acquiring spectra at different time points of a reaction, the consumption of starting materials and the formation of the product can be monitored. Specific chemical shifts in the ¹H and ¹³C NMR spectra are indicative of the various functional groups present in the molecule.

¹H NMR (400 MHz, CDCl₃):

δ 1.30 (t, J = 7.1 Hz, 3H): This triplet corresponds to the methyl protons of the ethyl ester group.

δ 1.60 (s, 3H): A singlet representing the methyl protons at the C6 position.

δ 1.97–2.08 (m, 2H): This multiplet is assigned to the methylene protons at the C5 position.

δ 4.22 (q, J = 7.1 Hz, 2H): A quartet indicating the methylene protons of the ethyl ester group, coupled to the adjacent methyl protons.

¹³C NMR (100 MHz, CDCl₃):

δ 164.8: Attributed to the carbonyl carbon of the ester.

δ 122.4–122.9: The chemical shift range for the sp-hybridized carbons of the alkyne (C2 and C3).

δ 81.9–83.0: Assigned to the C4 carbon, which is bonded to the hydroxyl group.

δ 30.3–30.8: The chemical shift for the C6 methyl carbon.

The progress of a reaction producing this compound can be followed by observing the appearance and increase in intensity of these characteristic peaks, alongside the disappearance of signals corresponding to the reactants.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ethyl ester -CH₃ | 1.30 | Triplet (t) | 7.1 |

| C6 -CH₃ | 1.60 | Singlet (s) | N/A |

| C5 -CH₂- | 1.97-2.08 | Multiplet (m) | N/A |

| Ethyl ester -CH₂- | 4.22 | Quartet (q) | 7.1 |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C1 (C=O) | 164.8 |

| C2 & C3 (Alkyne) | 122.4-122.9 |

| C4 (-CH(OH)-) | 81.9-83.0 |

| C6 (-CH(CH₃)₂) | 30.3-30.8 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the structure of this compound. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative.

HSQC: This experiment correlates directly bonded proton and carbon atoms. For instance, it would show a correlation between the proton at C4 and the carbon at δ 81.9-83.0 ppm smolecule.com.

HMBC: This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. An important correlation would be observed between the protons of the ethyl ester's methylene group and the ester carbonyl carbon at δ 164.8 ppm smolecule.com.

While the hydroxyl group at C4 introduces a stereogenic center, the commercially available data does not specify the stereochemistry, suggesting it may be a racemic mixture smolecule.com. Advanced NMR techniques, such as the use of chiral shift reagents or the formation of diastereomeric derivatives, would be necessary to resolve and assign the stereochemistry of the enantiomers.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. The molecular formula of this compound is C₁₀H₁₆O₃. HRMS can measure the mass of the molecular ion with high accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. This is a critical step in the characterization of a newly synthesized compound.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound. In ESI-MS, the sample is ionized directly from a solution, typically forming protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. This technique is valuable for reaction monitoring as it allows for the direct analysis of crude reaction mixtures with minimal sample preparation, providing a rapid assessment of product formation.

Chromatographic Methods for Purification and Analytical Assessment

Chromatographic techniques are fundamental for the isolation, purification, and analytical assessment of this compound.

Column Chromatography: For the purification of this compound on a preparative scale, silica gel column chromatography is a common method. A solvent system of ethyl acetate and hexane is often effective for separating esters from less polar starting materials and nonpolar byproducts researchgate.net. The polarity of the eluent can be adjusted to achieve optimal separation. Given the presence of a hydroxyl group, this compound is expected to be more polar than simple esters, requiring a higher proportion of ethyl acetate for elution.

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of reactions and for determining the appropriate solvent system for column chromatography. The separation of the product from the reactants can be visualized on a TLC plate, and the retention factor (Rf) provides a measure of the compound's polarity in a given eluent.

Gas Chromatography (GC): For the analysis of volatile compounds, gas chromatography is a powerful technique. To analyze hydroxy esters like this compound by GC, derivatization of the hydroxyl group, for instance, by silylation, may be necessary to increase volatility and prevent thermal decomposition in the injector port.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both the analytical assessment and preparative purification of this compound. Reversed-phase HPLC, using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol, would be a suitable method for analyzing the purity of the compound. The use of acidified mobile phases can improve peak shape for compounds with acidic or basic functionalities chromatographyonline.com.

Flash Column Chromatography for Isolation and Purification

Flash column chromatography is the primary technique for the preparative isolation and purification of this compound from crude reaction mixtures. This rapid form of liquid chromatography utilizes a stationary phase, typically silica gel, and a solvent system (mobile phase) to separate compounds based on their polarity. Due to the presence of a polar hydroxyl group and a moderately polar ester group, this compound is a compound of intermediate polarity.

The selection of an appropriate mobile phase is critical for achieving effective separation from nonpolar byproducts and highly polar impurities. A common approach involves using a binary solvent system, typically a mixture of a nonpolar solvent like petroleum ether (PE) or hexanes and a more polar solvent such as ethyl acetate (EA). The polarity of the mobile phase is fine-tuned by adjusting the ratio of these solvents to achieve a retention factor (Rf) in an optimal range, usually between 0.2 and 0.4, for efficient elution and separation.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Petroleum Ether / Ethyl Acetate mixtures |

| Example Eluent Ratios | Ratios ranging from 8:1 to 5:1 (PE:EA) are commonly employed for compounds of similar polarity. The precise ratio is determined by preliminary TLC analysis. |

| Elution Order | Nonpolar impurities elute first, followed by the desired product, with highly polar impurities remaining on the column. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an essential and rapid analytical tool for monitoring the progress of chemical reactions that produce this compound. By spotting small aliquots of the reaction mixture onto a TLC plate (typically silica gel on an aluminum or glass backing) over time, chemists can qualitatively observe the consumption of starting materials and the formation of the product.

The separation on the TLC plate is governed by the same principles as column chromatography. The developed plate is visualized, commonly using a UV lamp (if the compounds are UV-active) or by staining with a chemical agent like potassium permanganate or phosphomolybdic acid, which reacts with the functional groups present to produce colored spots. The product, containing a hydroxyl group, will have a different Rf value than the precursor aldehyde or ketone, allowing for clear differentiation. The reaction is considered complete when the spot corresponding to the limiting starting material has disappeared.

| Parameter | Typical Application |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Petroleum Ether / Ethyl Acetate (e.g., 4:1 or 2:1 ratio) |

| Visualization | UV light (254 nm); Staining with potassium permanganate or phosphomolybdic acid solution followed by gentle heating. |

| Interpretation | The Rf value of the product is compared to that of the starting materials. A successful reaction shows the disappearance of the starting material spot and the appearance of a new product spot with a distinct Rf. For example, the product would have a lower Rf than a less polar precursor. |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used for determining the purity and, critically, the enantiomeric excess (e.e.) of this compound. The hydroxyl group is located at a stereogenic center (C4), meaning the compound can exist as a pair of non-superimposable mirror images called enantiomers.

For purity analysis, a standard reversed-phase HPLC method (e.g., using a C18 column) can separate the target compound from any impurities with different polarities. However, to separate the two enantiomers, a specialized chiral stationary phase (CSP) is required. These CSPs are themselves chiral and interact differently with each enantiomer, causing them to travel through the column at different rates. This differential interaction leads to two separate peaks in the resulting chromatogram, one for each enantiomer.

The enantiomeric excess is calculated by integrating the area of each peak. For example, if the peak areas for the two enantiomers are A1 and A2, the e.e. is calculated as: e.e. (%) = |(A1 - A2) / (A1 + A2)| × 100

This method is the modern standard for accurately quantifying the success of an asymmetric synthesis. nih.gov

Optical Rotation for Chiral Purity Assessment

Optical rotation is a physical property of chiral substances that causes them to rotate the plane of plane-polarized light. libretexts.org This property is measured using a polarimeter. While HPLC is now the preferred method for accurately determining enantiomeric excess, optical rotation serves as a rapid, qualitative indicator of chiral purity and can confirm the identity of a specific enantiomer if a reference value is known. nih.gov

Each enantiomer of a chiral compound rotates light by the same magnitude but in opposite directions. pressbooks.pub The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counterclockwise. youtube.com A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out.

The specific rotation ([α]D) is a characteristic value for a pure enantiomer under standard conditions (a specific temperature, wavelength of light—usually the sodium D-line at 589 nm, concentration, and solvent). A measured optical rotation of zero for a sample of this compound would indicate a racemic mixture, whereas a non-zero value indicates the presence of an excess of one enantiomer. The specific rotation value for an enantiomerically pure sample of this compound would need to be established experimentally.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations, which act as a "fingerprint" for the molecule's functional groups.

The key structural features of this compound each produce a characteristic absorption band, allowing for straightforward structural confirmation. The presence of a broad O-H stretch confirms the alcohol, a sharp C=O stretch indicates the ester, and a weak but distinct C≡C stretch verifies the alkyne functionality.

| Functional Group | Bond | Vibrational Mode | Expected Frequency (cm-1) | Appearance |

|---|---|---|---|---|

| Alcohol | O-H | Stretch | 3500 - 3200 | Strong, Broad |

| Alkane | C-H | Stretch | 3000 - 2850 | Medium to Strong |

| Alkyne | C≡C | Stretch | 2260 - 2100 | Weak to Medium, Sharp |

| Ester | C=O | Stretch | 1750 - 1735 | Strong, Sharp |

| Ester | C-O | Stretch | 1300 - 1000 | Strong |

Q & A

Q. What spectroscopic techniques are most effective for structural confirmation of ethyl 4-hydroxy-6-methylhept-2-ynoate?

Q. How can homopropargyl alcohol derivatives be leveraged in synthesizing this compound?

Methodological Answer: Homopropargyl alcohols serve as precursors via propargylation reactions. For instance, 1,3-dilithiopropyne intermediates (generated from terminal alkynes) can undergo nucleophilic addition to carbonyl groups, followed by esterification. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side reactions like over-reduction or polymerization. Structural analogs, such as ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate, demonstrate the utility of propargylation in ester synthesis .

Q. What theoretical frameworks guide the prediction of reactivity for the alkyne and hydroxyl groups in this compound?

Methodological Answer: Frontier Molecular Orbital (FMO) theory explains the electrophilic nature of the alkyne group, while hydrogen-bonding interactions (e.g., intramolecular H-bonding between hydroxyl and ester groups) influence stability. Density Functional Theory (DFT) calculations can model transition states for reactions like alkyne hydration or ester hydrolysis. Align hypotheses with established frameworks, such as Hammond’s postulate for kinetic vs. thermodynamic control .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to maximize yield and purity?

Methodological Answer: A 2 factorial design evaluates critical variables (e.g., catalyst loading, temperature, solvent). For example, varying Pd/C catalyst concentration (5–10 mol%) and reaction time (12–24 hours) identifies interactions affecting yield. Response Surface Methodology (RSM) refines optimal conditions. Statistical tools like ANOVA validate significance, while Taguchi methods minimize experimental runs. This approach resolves trade-offs between yield and side-product formation .

Q. How should researchers resolve contradictions between computational predictions and experimental data on the compound’s stability?

Methodological Answer: Systematic error analysis is essential. For instance, if DFT predicts higher thermal stability than observed experimentally, re-evaluate assumptions (e.g., solvent effects, entropy contributions). Validate computational models with Differential Scanning Calorimetry (DSC) or accelerated stability studies. Cross-reference spectral data (e.g., NMR peak splitting indicating conformational changes) to identify overlooked variables .

Q. What advanced crystallization techniques elucidate the spatial arrangement of functional groups in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides precise bond angles and torsional configurations. For hygroscopic compounds, use inert-atmosphere crystallization (e.g., under argon). Co-crystallization with stabilizing agents (e.g., crown ethers) may improve crystal quality. Compare results with structural data from analogs, such as ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (CCDC 1901024), to identify trends in steric effects .

Q. What methodologies integrate computational and experimental data to predict reaction pathways for this compound?

Methodological Answer: Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations model reaction mechanisms at the atomic level. Validate computational trajectories with kinetic studies (e.g., monitoring alkyne hydration rates via UV-Vis spectroscopy). Use isotopic labeling (e.g., O in ester groups) to trace reaction intermediates. PubChem’s computational datasets (e.g., InChI key-derived properties) provide benchmarks for energy barriers .

Data Contradiction and Analysis

Q. How should inconsistent NMR integration ratios for the hydroxyl proton be addressed?

Methodological Answer: Variable-temperature NMR can reveal dynamic effects (e.g., proton exchange broadening). Deuterium exchange experiments confirm the presence of exchangeable protons. Compare with C DEPT spectra to rule out impurities. If integration discrepancies persist, use heteronuclear correlation (HSQC) to assign overlapping signals unambiguously .

Q. What statistical methods are appropriate for analyzing variability in synthetic yields across batches?

Methodological Answer: Apply Grubbs’ test to identify outliers. Use multivariate regression to correlate yield with process parameters (e.g., stirring rate, reagent purity). Control charts (e.g., X-bar and R charts) monitor process stability. Report uncertainties using standard deviations or confidence intervals, adhering to guidelines for significant figures .

Theoretical and Methodological Integration

Q. How can prior literature on structurally similar esters inform hypothesis formulation for this compound?

Methodological Answer: Conduct a meta-analysis of PubChem and CCDC entries to identify reactivity trends. For example, if ethyl 3-oxohept-6-ynoate undergoes Michael addition preferentially, hypothesize analogous behavior for the target compound. Use systematic review frameworks to map gaps (e.g., unexplored catalytic systems) and justify novel experimental designs .

Q. What steps ensure alignment between experimental design and overarching theoretical frameworks?

Methodological Answer: Define a conceptual framework (e.g., electron-withdrawing effects of the ester group on alkyne reactivity) before designing experiments. Use logic models to link hypotheses to measurable outcomes (e.g., rate constants for hydrolysis). Validate alignment through peer review or Delphi methods to ensure theoretical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.